Product packaging for 4-Benzyl-N-methylmorpholine-3-carboxamide(Cat. No.:)

4-Benzyl-N-methylmorpholine-3-carboxamide

Cat. No.: B11802142
M. Wt: 234.29 g/mol
InChI Key: RGXOFTSHZFRQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-N-methylmorpholine-3-carboxamide (CAS 1706821-62-6) is a synthetic organic compound featuring a morpholine ring, a benzyl group, and an N-methylcarboxamide functionality. With the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound serves as a versatile scaffold and intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to improve the aqueous solubility of drug candidates and influence their pharmacokinetic properties . Compounds containing the N-methylmorpholine (NMM) scaffold are of significant interest in the development of enzyme inhibitors. Research on structurally similar N-methylmorpholine-substituted benzimidazolium salts has demonstrated potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . These findings highlight the potential of the N-methylmorpholine moiety in the design of new therapeutic agents. This product is intended for research purposes as a chemical building block. It is strictly for laboratory use by qualified professionals. This compound is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B11802142 4-Benzyl-N-methylmorpholine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-benzyl-N-methylmorpholine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)

InChI Key

RGXOFTSHZFRQJZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1COCCN1CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Benzyl N Methylmorpholine 3 Carboxamide

Retrosynthetic Analysis of the 4-Benzyl-N-methylmorpholine-3-carboxamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound (I), several disconnections can be envisioned.

A primary disconnection strategy targets the bonds formed during the final stages of the synthesis. The N-methylcarboxamide functionality at the C3 position can be disconnected via an amide bond formation, leading to precursor II , a 4-benzylmorpholine-3-carboxylic acid (or its activated derivative), and methylamine (B109427). The N-benzyl group at the N4 position can be disconnected through a C-N bond cleavage, suggesting a precursor like morpholine-3-carboxylic acid methylamide (III ) and a benzylating agent such as benzyl (B1604629) bromide.

Further deconstruction of the morpholine (B109124) ring itself points to key starting materials. The morpholine-3-carboxamide (B110646) core (III ) can be traced back to a chiral amino alcohol, such as a derivative of serine. This approach leverages the inherent chirality and functionality of amino acids to construct the heterocyclic ring. A plausible retrosynthetic pathway would involve the cyclization of an N-substituted serine derivative, for instance, N-(2-hydroxyethyl)serinamide.

Established Synthetic Routes to the Morpholine-3-carboxamide Core

The construction of the morpholine-3-carboxamide core is the cornerstone of the synthesis. This involves the formation of the heterocyclic ring and the introduction of the carboxamide group at the C3 position.

Strategies for Morpholine Ring Formation

Several methods have been established for the synthesis of the morpholine ring. A common and effective strategy involves the cyclization of N-substituted amino alcohols. For a 3-substituted morpholine, this often begins with an α-amino acid. For instance, a polymer-supported synthesis starting from Fmoc-Ser(tBu)-OH has been reported to yield morpholine-3-carboxylic acid derivatives. acs.org This solid-phase approach allows for sequential N-alkylation and N-acylation/sulfonylation before cleavage from the resin, which induces cyclization. acs.org

Another powerful technique is the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives. nih.gov This method allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Although this specific example leads to a 5-substituted product, the underlying strategy of intramolecular cyclization onto an alkene could be adapted.

More classical approaches include the dehydration of bis(2-hydroxyethyl)amines, although this is less suitable for producing specifically substituted morpholines like the target compound. researchgate.net Intramolecular Williamson ether synthesis, where an N-substituted 2-aminoethoxyethanol derivative is cyclized under basic conditions, is another viable route.

Introduction of the Carboxamide Functionality

The carboxamide group can be introduced either before or after the formation of the morpholine ring.

Pre-cyclization approach: Starting with an amino acid like serine, the carboxylic acid moiety is already in place at the desired C3 position. This acid can be converted to the N-methylamide using standard peptide coupling reagents (e.g., DCC, EDC, HATU) and methylamine after protecting the amino and hydroxyl groups. The resulting N-(2-hydroxyethyl)-N-methylserinamide can then be cyclized.

Post-cyclization approach: If the synthesis yields a morpholine-3-carboxylic acid or its ester, the final step would be amidation. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling agents) and then reacted with methylamine to form the desired N-methylcarboxamide. The synthesis of (S)-4-Boc-morpholine-3-carboxylic acid is known, providing a key intermediate for this strategy. chemimpex.com

Methods for N-Methylation and N-Benzylation within the Morpholine Scaffold

The introduction of the benzyl group at the morpholine nitrogen (N4) and the methyl group at the amide nitrogen are crucial steps.

N-Benzylation: The N-benzylation of the morpholine nitrogen is typically achieved through nucleophilic substitution using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base like potassium carbonate or triethylamine. mdpi.com This reaction is generally high-yielding. Another approach is reductive amination, where the morpholine is reacted with benzaldehyde (B42025) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). Catalytic N-alkylation using benzyl alcohol over a heterogeneous catalyst like NiCuFeOx or CuO–NiO/γ–Al2O3 also represents an efficient method. researchgate.netresearchgate.net

N-Methylation of the Amide: If the synthesis proceeds through a primary carboxamide (morpholine-3-carboxamide), subsequent N-methylation is required. Traditional methods often use strong bases and methyl iodide. However, milder and more selective reagents have been developed. For instance, methyl trifluoroacetate (B77799) (MTFA) in the presence of t-BuOK can methylate secondary amides under mild conditions. researchgate.net Phenyl trimethylammonium iodide (PhMe3NI) has also been reported as a safe and highly monoselective methylating agent for amides. acs.orgnih.gov

The order of these alkylation steps is critical. It is often more strategic to perform the N-benzylation of the morpholine ring early in the synthesis, as the secondary amine of the morpholine is generally more nucleophilic than the primary or secondary amide.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity in a single step. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines. nih.gov Adapting such a strategy could potentially construct the core of this compound in a highly convergent manner. The use of MCRs aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. rsc.orgrsc.org

Green Synthesis using Ethylene (B1197577) Sulfate: A recently developed green protocol for morpholine synthesis involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate, followed by a base-mediated cyclization. chemrxiv.orgnih.govacs.org This two-step, redox-neutral process uses inexpensive and less toxic reagents, avoiding the use of harsh chemicals like chloroacetyl chloride and strong reducing agents. chemrxiv.org This method has been shown to be scalable and offers significant environmental benefits. nih.gov Starting with an appropriate serine derivative as the amino alcohol could make this a highly attractive route to the morpholine-3-carboxamide core.

Catalytic Methods: The use of catalytic methods for C-N bond formation, such as the N-alkylation of morpholine with alcohols over heterogeneous catalysts, reduces the reliance on stoichiometric reagents and halide byproducts. researchgate.netakjournals.com These gas-phase reactions can often be run in continuous flow systems, offering advantages in scalability and safety. akjournals.com

Yield Optimization and Scalability Studies for Laboratory Synthesis

Optimizing the synthesis for laboratory-scale production involves maximizing yields, simplifying purification procedures, and ensuring the scalability of each step.

For the N-alkylation of morpholines with alcohols, reaction parameters such as temperature, pressure, and catalyst loading are critical for achieving high conversion and selectivity. Studies have shown that for the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst, optimal conditions of 220 °C and a 3:1 molar ratio of methanol to morpholine can achieve a 95.3% conversion with 93.8% selectivity. researchgate.netakjournals.com

In palladium-catalyzed carboamination reactions, the choice of ligand and base can significantly impact the yield and diastereoselectivity. nih.gov Optimization studies often involve screening various palladium sources, phosphine (B1218219) ligands, and bases to find the ideal combination for a specific substrate. nih.gov

For multicomponent reactions, optimization involves adjusting the stoichiometry of the reactants, the catalyst loading, temperature, and solvent. researchgate.net The goal is to maximize the yield of the desired product while minimizing the formation of side products, which can be challenging in one-pot reactions with multiple competing pathways.

Scalability is a key consideration. Reactions that have been successfully performed on a large scale (e.g., >50 g) include the green synthesis of morpholines using ethylene sulfate, demonstrating its practical utility. nih.gov Solid-phase syntheses, while excellent for library generation, can be challenging to scale up compared to solution-phase methods. acs.org Therefore, for laboratory production, a well-optimized solution-phase synthesis is often preferred. Careful control of reaction exotherms, efficient purification methods (such as crystallization over chromatography), and the use of readily available, cost-effective reagents are all crucial for successful and scalable laboratory synthesis.

Below is a comparative table of different synthetic strategies for the morpholine ring.

MethodKey Starting MaterialsKey Reagents/CatalystsAdvantagesPotential Challenges
Cyclization of N-substituted Amino AlcoholsSerine derivatives, 2-aminoethoxyethanol derivativesBase (e.g., NaH), Dehydrating agents (e.g., H2SO4)Direct, utilizes readily available chiral poolRequires protection/deprotection steps
Pd-catalyzed CarboaminationEnantiopure amino alcohols, Aryl/alkenyl halidesPd catalyst (e.g., Pd(OAc)2), Phosphine ligandHigh stereoselectivity, modularCost of catalyst, optimization required
Multicomponent Reactions (MCRs)Amino alcohols, Aldehydes, Diazo compoundsCu catalystHigh convergence, step economyOptimization can be complex, side products
Green Synthesis via Ethylene Sulfate1,2-Amino alcoholsEthylene sulfate, tBuOKEnvironmentally friendly, scalable, redox-neutralAvailability of specific substituted amino alcohols

Advanced Spectroscopic and Structural Elucidation of 4 Benzyl N Methylmorpholine 3 Carboxamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Benzyl-N-methylmorpholine-3-carboxamide, both ¹H and ¹³C NMR are fundamental for assigning the core structure.

¹H NMR Spectroscopy Data: In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear as multiplets in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the morpholine (B109124) nitrogen would likely resonate as a singlet or a pair of doublets. The protons on the morpholine ring itself would exhibit complex splitting patterns in the aliphatic region (approximately 2.5-4.5 ppm) due to their diastereotopic nature and coupling with each other. The N-methyl protons would appear as a distinct singlet, and the proton on the amide nitrogen would also be a singlet or a broader signal.

¹³C NMR Spectroscopy Data: The ¹³C NMR spectrum would complement the ¹H data. The aromatic carbons of the benzyl group would be found downfield (around 127-138 ppm). The carbonyl carbon of the carboxamide group would be one of the most deshielded signals (typically >170 ppm). The carbons of the morpholine ring and the benzylic carbon would appear in the 40-70 ppm range, while the N-methyl carbon would be found further upfield.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm This table outlines the expected chemical shift ranges for the key functional groups in this compound.

GroupAtom TypePredicted Chemical Shift (ppm)Multiplicity (¹H NMR)
Benzyl RingAromatic C-H7.2 - 7.4Multiplet
Benzyl CH₂Aliphatic C-H~4.5 - 5.0Singlet or AB quartet
Morpholine RingAliphatic C-H2.5 - 4.5Complex Multiplets
Carboxamide N-CH₃Aliphatic C-H~2.8Singlet
Carboxamide NHAmide HVariable, ~6.0 - 8.0Singlet or Broad
CarbonylC=O>170N/A
Benzyl RingAromatic C127 - 138N/A
Morpholine/BenzylicAliphatic C40 - 70N/A
Carboxamide N-CH₃Aliphatic C~26N/A

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign the complex proton and carbon signals of the morpholine ring and confirm connectivity, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is crucial for tracing the proton network through the morpholine ring and confirming the assignments of its diastereotopic protons.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton resonance of the morpholine ring and the benzyl and methyl groups to its corresponding carbon atom, confirming the initial ¹³C assignments.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy can provide information about the structure in the crystalline state. By analyzing the molecule in its solid form, ssNMR can reveal details about molecular packing, intermolecular interactions (such as hydrogen bonding involving the amide group), and the presence of different polymorphs. This technique would be complementary to X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization, EI) provides structural clues. Key fragmentation pathways for this molecule would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the benzylic carbon and the morpholine nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of the Carboxamide Group: Fragmentation could occur with the loss of the N-methylcarboxamide group.

Ring Opening: The morpholine ring itself could undergo fragmentation, leading to a series of smaller charged fragments.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the benzyl and N-methylmorpholine-3-carboxamide moieties.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. This technique would provide unequivocal proof of the molecular connectivity, the absolute configuration of the chiral center at the C3 position of the morpholine ring, and detailed conformational information.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the morpholine ring (e.g., chair, boat) in the solid state.

Intermolecular interactions: The crystal packing arrangement, showing how molecules interact with each other through forces like hydrogen bonding (from the amide N-H to the carbonyl oxygen of a neighboring molecule) and van der Waals forces.

Absolute Stereochemistry: For a single enantiomer crystal, the analysis can determine the absolute R or S configuration at the C3 stereocenter.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II): A band around 1550 cm⁻¹ resulting from the N-H bending vibration.

C-N Stretch: Vibrations for the various C-N bonds in the molecule.

C-O-C Stretch: A characteristic stretch for the ether linkage in the morpholine ring, typically found in the 1150-1085 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending bands in the 900-675 cm⁻¹ region, which can indicate the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Amide N-HStretch~3300Medium
Aromatic C-HStretch>3000Medium-Weak
Aliphatic C-HStretch<3000Medium
Amide C=OStretch~1650Strong
Amide N-HBend~1550Medium-Strong
Morpholine C-O-CStretch~1100Strong

Advanced Chiral Separation and Enantiomeric Purity Assessment Techniques

Since this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers. It is crucial to be able to separate these enantiomers and determine the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.gov

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. mdpi.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govmdpi.com A method would be developed by screening various chiral columns and mobile phase compositions (typically mixtures of alkanes and alcohols) to achieve baseline separation of the two enantiomer peaks. nih.gov The relative area of the two peaks in the chromatogram allows for the precise calculation of the enantiomeric excess (ee) or enantiomeric ratio of a given sample.

Theoretical and Computational Chemistry Studies of 4 Benzyl N Methylmorpholine 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-Benzyl-N-methylmorpholine-3-carboxamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would be employed to determine its optimized molecular geometry and electronic properties.

These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule's most stable conformation. From the electronic structure, properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The MESP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how the molecule might interact with biological targets.

Table 1: Predicted Geometric and Electronic Parameters for a Morpholine (B109124) Carboxamide Analog from DFT Calculations

Parameter Predicted Value Significance
C=O Bond Length ~1.23 Å Indicates double bond character of the carbonyl group.
C-N (Amide) Bond Length ~1.35 Å Shorter than a typical C-N single bond, suggesting partial double bond character due to resonance.
Morpholine Ring Conformation Chair The most stable conformation for a six-membered ring.
HOMO Energy -6.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.

Note: The data in this table is illustrative and based on typical values for similar N-acylmorpholine compounds.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the benzyl (B1604629) group, the morpholine ring, and the carboxamide moiety, is critical to its biological activity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred methods for exploring the conformational landscape of such flexible molecules.

MM methods, using force fields like AMBER or CHARMM, can rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space. This can identify low-energy conformers that are likely to be populated at physiological temperatures. nih.gov

MD simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. youtube.com An MD simulation of this compound in an explicit solvent (e.g., water) would reveal how the molecule's conformation changes over nanoseconds, providing insights into its flexibility and the stability of different conformers in a biological environment. mdpi.com Analysis of the MD trajectory can identify the most prevalent conformational states and the transitions between them. Studies on related N-acylpiperidines have shown that both chair and twist-boat conformations of the heterocyclic ring can be populated, and protein-ligand interactions can stabilize thermodynamically less favorable conformers. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Systems

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. pensoft.net For a class of compounds including this compound, a 3D-QSAR model could be developed to understand the structural requirements for a specific biological effect, such as enzyme inhibition. acs.orgacs.org

This process involves calculating a variety of molecular descriptors for a set of related molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods like multiple linear regression or partial least squares are then used to build a mathematical model that predicts activity based on these descriptors.

For morpholine derivatives, QSAR studies have identified that factors such as molecular volume, lipophilicity, and the magnitude of the dipole moment can significantly influence their antioxidant activity. pensoft.net Such a model could predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Molecular Docking Simulations with Biochemical Target Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

For this compound, docking simulations would be performed against the crystal structures of potential biochemical targets. The morpholine moiety is a common scaffold in medicinal chemistry and has been incorporated into inhibitors of various enzymes and receptors. researchgate.netacs.org The docking algorithm would systematically sample different orientations and conformations of the ligand within the active site of the target, and a scoring function would estimate the binding affinity for each pose.

Successful docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For instance, studies on N-methylmorpholine-substituted benzimidazolium salts showed interactions with aspartate residues in the active site of α-glucosidase. mdpi.com Similar analyses for this compound could identify crucial interactions involving the benzyl ring, the morpholine oxygen, or the carboxamide group, providing a rationale for its biological activity and a basis for structure-based drug design. gyanvihar.org

Table 2: Illustrative Molecular Docking Results for a Morpholine-Based Inhibitor

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Dihydrofolate Reductase (DHFR) -7.5 Leu22, Ile50 Hydrophobic
Asp27 Hydrogen Bond (with morpholine N-H)
Phe31 Pi-Pi Stacking (with benzyl ring)
mTOR Kinase -8.2 Trp2239, Leu2185 Hydrophobic

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies on related compounds. mdpi.commdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and helping to interpret spectroscopic data, such as NMR and IR spectra. DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms and the vibrational frequencies of different functional groups in this compound.

The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure of the synthesized compound. nih.gov Similarly, the predicted vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the amide, the C-O-C stretch of the morpholine ether, and the aromatic C-H bends of the benzyl group. mdpi.com For example, the C=O stretching mode in related carboxamides is typically predicted to be in the range of 1650-1700 cm⁻¹. mdpi.com Such a combined experimental and theoretical approach provides a robust characterization of the molecule's structure.

Analytical Method Development and Characterization of 4 Benzyl N Methylmorpholine 3 Carboxamide

Chromatographic Methods for Purity and Impurity Profiling (e.g., HPLC, LC-MS, UPLC, SFC)

The determination of purity and the identification of potential impurities are critical steps in the characterization of 4-Benzyl-N-methylmorpholine-3-carboxamide. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, offering high resolution and sensitivity. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The gradient elution mode is often preferred to ensure the separation of impurities with a wide range of polarities from the main compound peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for impurity profiling, as it provides molecular weight information for the detected peaks, aiding in the tentative identification of unknown impurities. Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. Supercritical Fluid Chromatography (SFC) presents an alternative, particularly for chiral separations, should stereoisomeric impurities be a concern.

While specific published methods for this compound are not widely available in peer-reviewed literature, the general approaches for similar molecules can be extrapolated. A hypothetical HPLC method development would involve screening different columns and mobile phase conditions to achieve optimal separation.

Hypothetical HPLC Method Parameters for Purity Analysis:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Development of Quantitative Analytical Methods for Research Samples

For the quantification of this compound in research samples, a validated analytical method is essential. This typically involves the development of a stability-indicating assay method, most commonly using HPLC with UV detection. The method development process would focus on achieving a balance between resolution, analysis time, and sensitivity.

The selection of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and injection volume. The calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method would be established over a defined concentration range.

Stability Studies in Various Chemical Environments (e.g., thermal, hydrolytic, photolytic)

Understanding the intrinsic stability of this compound is critical for determining its storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. These studies involve subjecting the compound to stress conditions, including heat (thermal stability), acid and base hydrolysis (hydrolytic stability), and light exposure (photolytic stability).

The stressed samples are then analyzed using a stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products. The peak purity of the main compound peak is assessed to ensure that no degradation products are co-eluting.

Typical Forced Degradation Conditions:

Stress Condition Details
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 105 °C for 48 hours

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for the structural elucidation of its impurities and degradation products, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it suitable for trace-level analysis. The fragmentation pattern obtained from MS/MS analysis provides valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound or its derivatives are volatile and thermally stable. Derivatization may be necessary to improve the chromatographic properties of the analyte. GC-MS is particularly useful for identifying and quantifying volatile impurities.

Method Validation for Specific Research Applications

Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). The validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Accuracy is determined by recovery studies, while precision is assessed by analyzing multiple replicates of a homogeneous sample. Robustness is evaluated by making small, deliberate variations in method parameters and observing the effect on the results.

Preclinical and in Vitro Biological Applications Excluding Clinical Relevance of 4 Benzyl N Methylmorpholine 3 Carboxamide

Application as a Chemical Probe in Basic Biological Research

There is no available scientific literature to suggest that 4-Benzyl-N-methylmorpholine-3-carboxamide has been utilized as a chemical probe in basic biological research. Chemical probes are small molecules used to study biological systems, and the development and characterization of such tools require extensive validation, none of which has been published for this compound.

Exploration of Biochemical Activities in Isolated Systems (e.g., cell-free assays, enzyme assays)

No studies detailing the biochemical activities of this compound in isolated systems, such as cell-free assays or specific enzyme assays, have been found. While related morpholine-containing compounds have been explored as inhibitors for enzymes like α-glucosidase, there is no such data for this compound.

Use in Target Validation Studies within Cellular Models

There is no documented use of this compound in target validation studies within cellular models. Such studies are crucial for confirming the interaction of a compound with its biological target in a cellular context, and this information is not present in the available literature for this specific molecule.

Potential in Novel Biomaterial or Industrial Solvent Applications

There is no information available regarding the potential of this compound in novel biomaterial or industrial solvent applications. While some simpler morpholine (B109124) derivatives, such as 4-methylmorpholine, are used as solvents and catalysts in industrial processes, no such applications have been reported for this more complex carboxamide derivative.

Data Tables

Due to the absence of research findings for this compound, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzyl N Methylmorpholine 3 Carboxamide Derivatives

Correlation of Structural Modifications with In Vitro Biological Activity Profiles (Non-Therapeutic Context)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For 4-Benzyl-N-methylmorpholine-3-carboxamide, SAR exploration involves systematically modifying different parts of the molecule and observing the resulting changes in its in vitro activity. The morpholine (B109124) ring is a recognized pharmacophore in medicinal chemistry, often included to modulate pharmacokinetic properties or to interact with biological targets. nih.gov The primary sites for modification on the this compound scaffold include the N-benzyl group, the C3-carboxamide moiety, and the morpholine ring itself.

Modifications to the benzyl (B1604629) ring are a common strategy. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) on the phenyl ring can significantly alter the electronic and steric properties of the molecule. nih.gov For instance, studies on other N-benzyl-containing scaffolds have shown that such substitutions can drastically influence binding affinity to protein targets. nih.gov Changing the steric bulk of the substituent can also determine the molecule's fit within a binding pocket. mdpi.com

The N-methyl group on the carboxamide is another key site for modification. Replacing it with larger alkyl groups (e.g., ethyl, propyl) could introduce steric hindrance that may decrease binding affinity, while substitution with a hydrogen atom could introduce a new hydrogen bond donor site, potentially altering interaction profiles. drugdesign.org

The following interactive table illustrates hypothetical SAR data for derivatives of this compound based on common modification strategies and their observed effects in related chemical series. The activity is represented as a generic receptor binding affinity (IC₅₀), where a lower value indicates higher potency.

DerivativeModification (R)PositionHypothetical IC₅₀ (nM)Rationale for Activity Change
ParentH-150Baseline activity of the core structure.
1a4-ClBenzyl Ring75Electron-withdrawing group may enhance π-π stacking or other electronic interactions. nih.gov
1b4-OCH₃Benzyl Ring200Electron-donating group may be less favorable for binding; potential steric clash. nih.gov
1c2-FBenzyl Ring90Ortho substitution alters torsional angles and could lead to a more favorable binding conformation. nih.gov
2aEthylN-Carboxamide350Increased steric bulk on the amide nitrogen may hinder optimal interaction with the target. drugdesign.org
2bHN-Carboxamide120Potential for an additional hydrogen bond may slightly improve or maintain affinity.

Impact of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry plays a critical role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The this compound molecule possesses a stereocenter at the C3 position of the morpholine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (3R)-4-Benzyl-N-methylmorpholine-3-carboxamide and (3S)-4-Benzyl-N-methylmorpholine-3-carboxamide.

The spatial arrangement of the atoms in these two enantiomers is different. This seemingly subtle difference has profound implications for molecular recognition—the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. beilstein-journals.orgresearchgate.net When interacting with a chiral protein, one enantiomer will typically exhibit a higher binding affinity than the other, a phenomenon known as enantioselectivity. beilstein-journals.org

The differential fit is because the three-dimensional shape of the binding site is configured to prefer one enantiomer over the other. For example, the carboxamide group, the benzyl group, and the morpholine oxygen atom of the (3R) enantiomer will be oriented in a specific geometry that may allow for optimal multipoint interactions with corresponding residues in a binding pocket. The (3S) enantiomer, being a mirror image, will present these same functional groups in a different spatial orientation that may result in a poorer fit, steric clashes, or suboptimal alignment for key interactions. mdpi.com Therefore, the biological or biochemical activity profile of the racemic mixture (a 1:1 mixture of both enantiomers) can be significantly different from that of the individual, pure enantiomers.

Understanding the Relationship Between Molecular Structure and Analytical Properties

The relationship between a molecule's structure and its measurable physical and chemical properties is the focus of Structure-Property Relationship (SPR) studies. These properties are crucial for chemical analysis, characterization, and quality control. While comprehensive experimental data for this compound is not widely published, its analytical properties can be predicted based on its constituent functional groups.

Spectroscopic Properties:

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, a singlet for the N-methyl group, a singlet for the benzylic (N-CH₂) protons, and complex multiplets for the diastereotopic protons of the morpholine ring. mdpi.com

¹³C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbon of the amide, aromatic carbons, and the aliphatic carbons of the morpholine ring and methyl group. mdpi.com

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be prominent, typically appearing in the region of 1630-1680 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak corresponding to its exact mass (C₁₃H₁₈N₂O₂) would be observed, along with characteristic fragmentation patterns, such as the loss of the benzyl group.

Chromatographic Behavior: Given its molecular structure, containing both polar (amide, ether) and nonpolar (benzyl ring) functionalities, the compound is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). Its retention time would be dependent on the specific column and mobile phase composition used.

Physicochemical Properties: Properties such as molecular weight, topological polar surface area (TPSA), and the partition coefficient (logP) can be computationally estimated. These values are important for predicting a compound's general solubility and permeability characteristics. For the related substructure 4-benzylmorpholine, the computed XLogP3 is 1.6, and the TPSA is 12.5 Ų. nih.gov The addition of the N-methylcarboxamide group to this structure would increase the molecular weight and TPSA.

The following table summarizes the expected analytical and physicochemical properties.

PropertyExpected Characteristic / ValueStructural Basis
Molecular FormulaC₁₃H₁₈N₂O₂Atomic composition
Molecular Weight234.29 g/mol Atomic composition
¹H NMRSignals for aromatic, morpholine, N-methyl, and benzylic protons.Presence of benzyl, morpholine, and N-methyl groups.
IR SpectroscopyStrong C=O stretch (~1650 cm⁻¹)Amide functional group.
RP-HPLCAmenable to analysis with moderate retention.Balance of polar and nonpolar moieties.
TPSA> 40 ŲContribution from amide and morpholine oxygen and nitrogen atoms.

Computational Approaches to Elucidate SAR and SPR

Computational chemistry provides powerful tools to model and predict the behavior of molecules, thereby elucidating SAR and SPR without the need for exhaustive synthesis and testing. mdpi.com For derivatives of this compound, several computational methods can be applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a library of this compound derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. A statistical model could then be generated to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize next.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com The 3D structure of this compound can be placed into the binding site of a target protein in silico. The docking algorithm then calculates the most stable binding poses and estimates the binding affinity. This approach is invaluable for:

Visualizing how the molecule interacts with amino acid residues.

Understanding why certain structural modifications enhance or diminish activity. For example, docking could reveal that a substituent on the benzyl ring forms a favorable hydrogen bond or a steric clash. nih.gov

Explaining the basis of stereoselectivity by docking both the (3R) and (3S) enantiomers and comparing their binding energies and interactions.

Molecular Dynamics (MD) Simulations: Following a molecular docking study, MD simulations can be performed to observe the dynamic behavior of the molecule-protein complex over time. mdpi.com This provides insight into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.

These computational approaches provide a rational basis for designing new derivatives with potentially improved activity profiles, accelerating the process of discovery and optimization. nih.gov

Future Research Directions and Unexplored Avenues for 4 Benzyl N Methylmorpholine 3 Carboxamide

Advanced Synthetic Strategies for Complex Derivatization

While classical methods for synthesizing morpholine (B109124) derivatives are well-established, future research should focus on developing more efficient, sustainable, and diverse synthetic pathways to generate complex analogues of 4-Benzyl-N-methylmorpholine-3-carboxamide. researchgate.netasianpubs.org The goal is to move beyond simple, single modifications and enable the rapid construction of extensive chemical libraries for screening.

Key areas for exploration include:

Multi-component Reactions (MCRs): Investigating one-pot, four-component reactions could provide a streamlined approach to synthesizing novel 2-aminomorpholines, which could serve as precursors or analogues. researchgate.net This strategy enhances synthetic efficiency by combining multiple operational steps without isolating intermediates.

Stereospecific Synthesis: Many biological targets exhibit stereoselectivity. Developing stereospecific synthetic strategies, potentially starting from chiral pool materials, is crucial for producing enantiomerically pure morpholine building blocks. unimi.it This would allow for a more precise evaluation of the structure-activity relationship (SAR) of individual stereoisomers. google.com

Late-Stage Functionalization: Research into late-stage functionalization techniques would permit the direct modification of the core this compound structure. This approach is highly valuable for creating diverse analogues from a common advanced intermediate, accelerating the drug discovery process.

The table below illustrates potential sites for derivatization on the core structure and suggests chemical groups that could be introduced to probe the chemical space for improved properties.

Derivatization Site Potential Modifications Objective of Modification
Benzyl (B1604629) Ring (para-position) Halogens (F, Cl, Br), Alkyl groups, Methoxy groups, Nitro groupsModulate lipophilicity, electronic properties, and metabolic stability.
Morpholine Ring Introduction of substituents at C-2, C-5, or C-6Alter conformation, solubility, and target interaction profile.
Carboxamide N-methyl group Substitution with larger alkyl or functionalized chainsProbe steric tolerance and introduce new interaction points.
Carboxamide Benzyl Group Replacement with other aryl or heteroaryl groupsExplore different binding pockets and π-stacking interactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design and optimization of molecules. ijpsjournal.comnih.gov These computational tools can explore a vast chemical space, estimated to be between 10^23 and 10^60 drug-like compounds, far more efficiently than traditional methods. ijpsjournal.comscholar9.com For this compound, AI/ML offers a powerful avenue for designing next-generation analogues with tailored properties.

Future research directions in this area include:

Generative Models: Employing generative AI models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), or Generative Adversarial Networks (GANs), to create novel molecular structures based on the morpholine carboxamide scaffold. ijpsjournal.comchemrxiv.org These models can be trained on existing chemical data to "learn" the rules of chemical structure and generate new molecules predicted to have high activity and desirable properties.

Predictive Modeling: Developing and applying ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as target-specific activity, of virtual derivatives. springernature.com This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Reinforcement Learning: Using reinforcement learning to guide the molecular generation process toward specific endpoints. chemrxiv.org This approach can optimize multiple parameters simultaneously, such as potency, selectivity, and low toxicity, to design superior molecules. scholar9.com

Step AI/ML Tool Input Data Output
1. Scaffold Hopping & Derivatization Generative Models (e.g., VAEs, GANs)Core structure of this compoundA virtual library of novel, synthetically accessible analogues.
2. Property Prediction Predictive Models (e.g., Graph Neural Networks)Virtual library of analoguesPredicted activity, solubility, permeability, and toxicity profiles for each compound.
3. Multi-Parameter Optimization Reinforcement Learning AlgorithmsPredicted property profiles and desired target valuesA ranked list of optimized candidate molecules for synthesis.
4. Synthesis & Testing (Experimental)Optimized candidate moleculesExperimental validation of predicted properties, creating a feedback loop for the models. nih.gov

Exploration of Novel Non-Biological Applications

While the morpholine scaffold is predominantly explored in a biological context, its unique chemical properties suggest potential for a range of non-biological applications. e3s-conferences.org Future research should investigate the utility of this compound and its derivatives in materials science and industrial chemistry.

Promising avenues for investigation are:

Polymer Science: Morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The specific structure of this compound could be evaluated for its ability to impart unique mechanical or thermal properties to advanced materials.

Corrosion Inhibition: The nitrogen and oxygen atoms in the morpholine ring can coordinate with metal surfaces, making morpholine derivatives effective corrosion inhibitors, particularly in water treatment processes. e3s-conferences.org Studies could assess the efficacy of this compound in protecting various metals and alloys.

Catalysis: The basic nitrogen atom of the morpholine ring allows it to function as a catalyst in various organic reactions. e3s-conferences.org Research could explore its potential as an organocatalyst, which is a growing area in green chemistry.

Potential Application Area Relevant Molecular Feature(s) Research Goal
Advanced Polymers Benzyl group, rigid morpholine coreUse as a monomer or additive to create polymers with high thermal stability or specific optical properties.
Corrosion Inhibition Morpholine nitrogen and oxygen lone pairsQuantify the efficiency of corrosion inhibition on steel or copper surfaces in acidic or neutral media.
Organic Synthesis Basic morpholine nitrogenEvaluate catalytic activity in reactions such as aldol condensations or Michael additions.
Solvents Overall molecular structure and polarityAssess its utility as a solvent for specific chemical processes, leveraging its unique polarity and stability. e3s-conferences.org

Development of High-Throughput Screening Methodologies for Academic Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. azolifesciences.comdrugtargetreview.com Historically the domain of large pharmaceutical companies, the rise of academic HTS centers has democratized this technology, allowing for more exploratory and fundamental research. drugtargetreview.com The development of tailored HTS assays for this compound and its derivatives would significantly accelerate the discovery of new biological activities.

Future work should focus on:

Assay Miniaturization and Automation: Developing robust and miniaturized biochemical or cell-based assays suitable for 384- or 1536-well plate formats. drugtargetreview.comnih.gov Automation using liquid handling robotics can increase throughput and reproducibility. azolifesciences.com

Phenotypic Screening: Designing complex, cell-based phenotypic screens that use high-content imaging to assess a compound's effect on cellular morphology or specific pathways. drugtargetreview.com This approach is advantageous as it does not require a preconceived biological target and can uncover novel mechanisms of action. drugtargetreview.com

Designing Orthogonal and Counter-Screens: Establishing a screening cascade that includes primary screens, confirmatory screens, and counter-screens to eliminate false positives and compounds that interfere with the assay technology itself. nih.gov

A hypothetical HTS workflow for an academic setting is proposed below:

Screening Stage Assay Type Throughput Objective
Primary Screen Miniaturized biochemical assay (e.g., enzyme inhibition) or cell viability assayHigh (10,000s of compounds)Identify initial "hits" from a diverse library of derivatives. drugtargetreview.com
Confirmatory Screen Dose-response analysis of primary hitsMediumConfirm activity and determine potency (e.g., IC50 or EC50).
Orthogonal/Secondary Assay A distinct biological assay (e.g., cell-based functional assay)Low to MediumValidate that the observed activity is not an artifact of the primary assay format. nih.gov
Hit Characterization Biophysical techniques (see section 10.5)LowCharacterize the binding mechanism of validated hits.

Deeper Mechanistic Understanding at the Molecular Level through Advanced Biophysical Techniques

To advance beyond identifying active compounds, a deep, mechanistic understanding of how they interact with their biological targets is essential. reactionbiology.com Advanced biophysical techniques provide detailed, quantitative insights into the molecular recognition events that underpin a compound's biological activity. tandfonline.comdrugdiscoverychemistry.com Applying these methods to promising derivatives of this compound is a critical future step.

Key biophysical techniques to be employed include:

Surface Plasmon Resonance (SPR): An optical technique used to measure the binding kinetics (association and dissociation rates) and affinity of a compound to an immobilized target protein in real-time. reactionbiology.comnih.govfrontiersin.org

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) of the interaction. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a compound on a protein target and provide information on the structural changes that occur upon binding. nih.gov

X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the compound bound to its target, revealing the precise atomic-level interactions that drive binding and activity. nih.gov

The following table compares the information that can be obtained from these powerful techniques:

Technique Key Information Provided Primary Application
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetic rates (kon, koff)Hit validation, determining structure-kinetic relationships.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Thermodynamic characterization of binding, understanding driving forces.
NMR Spectroscopy Ligand-protein interaction mapping, conformational changesIdentifying the binding site, validating binding mode.
X-ray Crystallography High-resolution 3D structure of the compound-target complexStructure-based drug design, detailed visualization of interactions.

By systematically pursuing these future research directions, the scientific community can fully explore the chemical, biological, and material potential of this compound, paving the way for the development of novel molecules with diverse applications.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-N-methylmorpholine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling a morpholine-3-carboxylic acid derivative with a benzylamine group. Key steps include:
  • Amide Bond Formation : Use coupling agents like EDCI or DCC to activate the carboxylic acid, followed by reaction with N-methylamine .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of amine) to minimize unreacted starting material .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., benzyl and methyl groups) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and confirms stereochemistry .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) to detect impurities. Aim for ≥95% purity .
  • Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic contamination .

Advanced Research Questions

Q. How can researchers investigate polymorphic modifications of this compound, and why is this critical?

  • Methodological Answer : Polymorphism impacts bioavailability and stability. Experimental approaches include:
  • XRPD (X-ray Powder Diffraction) : Identify distinct crystalline phases by comparing diffraction patterns .
  • DSC (Differential Scanning Calorimetry) : Detect thermal transitions (e.g., melting points) unique to each polymorph .
  • Solvent Screening : Recrystallize the compound from solvents like acetonitrile or ethyl acetate to induce different forms .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico tools to model interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target receptors (e.g., enzymes or GPCRs) .
  • Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .
  • QSAR Models : Corrogate substituent effects (e.g., benzyl groups) on solubility and metabolic stability .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or polymorphic forms. Mitigation strategies:
  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times) .
  • Impurity Profiling : Use LC-MS to identify byproducts interfering with bioactivity .
  • Polymorph Characterization : Ensure consistent crystalline forms in biological testing via XRPD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.